Methyl 4-(fluoromethyl)benzoate

Overview

Description

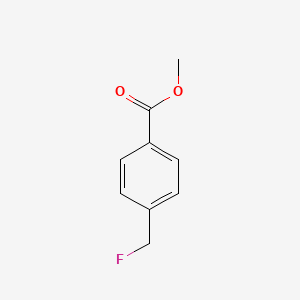

Methyl 4-(fluoromethyl)benzoate (C₁₀H₁₀FO₂) is a fluorinated aromatic ester featuring a fluoromethyl (-CH₂F) substituent at the para position of the benzoate ring. This compound is of significant interest in pharmaceutical and material science research due to the unique electronic and steric properties imparted by fluorine. Fluorine's electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability in drug candidates, making this compound a valuable intermediate in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(fluoromethyl)benzoate typically involves the esterification of 4-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of 4-(fluoromethyl)benzoic acid and methanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-(fluoromethyl)benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(fluoromethyl)benzyl alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: 4-(fluoromethyl)benzoic acid.

Reduction: 4-(fluoromethyl)benzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 4-(azidomethyl)benzoate or 4-(cyanomethyl)benzoate.

Scientific Research Applications

Methyl 4-(fluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(fluoromethyl)benzoate depends on its specific application. In general, the fluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in crossing biological membranes and reaching its target site. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(fluoromethyl)benzoate, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Stability Fluoromethyl (-CH₂F) vs. Bromomethyl (-CH₂Br): Bromomethyl derivatives (e.g., Methyl 4-(bromomethyl)benzoate) are more reactive in nucleophilic substitutions due to Br⁻ being a better leaving group than F⁻. However, fluoromethyl groups offer superior metabolic stability in drug candidates . Difluoromethyl (-CHF₂): Methyl 4-[4-(difluoromethyl)phenyl]benzoate exhibits balanced electronic effects, making it versatile in agrochemicals and HDAC inhibitors .

Synthetic Methodologies

- Methyl 4-(bromomethyl)benzoate () is synthesized via bromination of methyl 4-methylbenzoate, followed by radical or nucleophilic fluorination to yield the fluoromethyl analog.

- Methyl 4-[4-(difluoromethyl)phenyl]benzoate is prepared through cross-coupling reactions, leveraging palladium catalysts to attach difluoromethyl phenyl groups .

Applications in Drug Development Fluoromethyl derivatives are pivotal in positron emission tomography (PET) radiotracers. For example, fluorine-18 labeled analogs (e.g., methyl 3-[¹⁸F]fluoro-5-nitrobenzimidate) demonstrate rapid protein conjugation for imaging applications . Difluoromethyl analogs show promise in histone deacetylase (HDAC) inhibitors, with improved pharmacokinetic profiles over non-fluorinated counterparts .

Material Science Applications

- Methyl 4-fluoro-3-(4-methylphenyl)benzoate exhibits strong fluorescence, making it suitable for optoelectronic materials .

- Trifluoromethylated benzoates enhance thermal stability in polymers, critical for high-performance coatings .

Research Findings and Challenges

- Metabolic Stability: Fluoromethyl groups reduce oxidative metabolism in vivo, extending the half-life of drug candidates compared to hydroxyl or methyl groups .

- Synthetic Limitations: Direct fluorination of methyl benzoates often requires harsh conditions (e.g., HF or DAST), posing safety challenges. Alternative methods, such as radical fluorination (), are being explored for milder protocols.

- Environmental Impact: Difluoromethyl agrochemicals derived from these compounds show reduced environmental persistence compared to chlorinated analogs, aligning with green chemistry goals .

Biological Activity

Methyl 4-(fluoromethyl)benzoate is an organic compound with potential biological significance. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the fluoromethyl group enhances its lipophilicity, which can influence its interaction with biological membranes and targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Key areas of interest include:

- Antimicrobial Activity : Research indicates that compounds with fluorinated groups often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory pathways, making them candidates for therapeutic development in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The lipophilic nature of the compound allows it to penetrate cell membranes and interact with intracellular enzymes, potentially altering their activity.

- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in hormonal regulation, similar to other benzoate derivatives that act as selective androgen receptor modulators (SARMs).

Table 1: Summary of Biological Activities

| Activity Type | Reported Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates pro-inflammatory cytokines | |

| Hormonal modulation | Potential SARM activity |

Case Study: Antimicrobial Efficacy

A study conducted on various benzoate derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro using standard disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study: Anti-inflammatory Mechanisms

In another study focused on inflammatory models, this compound was administered to mice subjected to induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating that the compound may exert anti-inflammatory effects through modulation of cytokine production.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with methanol in the presence of a fluoromethylating agent. This process is critical for producing compounds with desired biological activities.

Table 2: Synthesis Pathways

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| Benzoic Acid + Methanol | Esterification | 85 |

| Fluoromethylating Agent | Nucleophilic substitution | Variable |

Properties

IUPAC Name |

methyl 4-(fluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEAZHKNSTZSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.